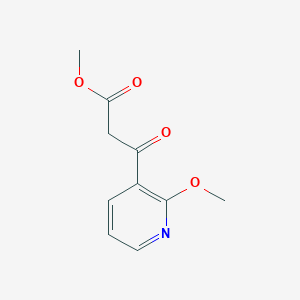
Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate
説明
The compound “3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol” is a hindered amine that provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of pyridinediboronic acids via halogen-organotin (Sn) exchange of the corresponding pyridinyl halides and borylation is an alternative approach for the synthesis of pyridinylboronic acids and esters .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-3-pyridineboronic acid” is C6H8BNO3 with an average mass of 152.944 Da .
Chemical Reactions Analysis
The compound “3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol” was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .
Physical And Chemical Properties Analysis
The compound “3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol” is a liquid and should be stored at 2-8°C .
科学的研究の応用
Applications in Medicinal Chemistry
Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate and its derivatives have been explored in various medicinal chemistry applications. One study identified a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise for the treatment of osteoporosis. This compound demonstrated significant efficacy in in vivo models of bone turnover, highlighting its potential clinical applications (Hutchinson et al., 2003).
Potential in Cancer Treatment
Compounds derived from methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate have been studied for their potential in cancer treatment. For instance, RuII complexes containing this compound have shown significant cytotoxic activity against tumor cells, with one study demonstrating their enhanced capacity to interact with DNA, suggesting potential use as antitumor agents (de Almeida et al., 2021).
Role in Synthesis of Bioactive Compounds
The compound has been utilized in synthesizing various bioactive compounds. For example, a study focused on synthesizing carbon-11-labeled isonicotinamides, using derivatives of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate, for potential PET imaging applications in Alzheimer's disease (Gao, Wang, & Zheng, 2017).
Photocycloaddition Reactions
Studies have also explored the compound's role in photocycloaddition reactions. Research on the irradiation of benzene solutions containing derivatives of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate led to the formation of stereo-isomeric adducts, indicating its usefulness in organic synthesis and potentially in developing new materials or pharmaceuticals (Sakamoto et al., 2000).
Alkaloid Synthesis
A study on the stem tuber of Pinellia pedatisecta isolated new alkaloids, including derivatives of methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate, which showed significant cytotoxicity against human cervical cancer cells. This research suggests the compound's utility in the synthesis and discovery of new bioactive alkaloids (Du et al., 2018).
作用機序
Target of Action
A structurally similar compound, n3- [3- (5-methoxypyridin-3-yl)benzyl]pyridine-2,3-diamine, has been reported to target beta-secretase 1 in humans .
Biochemical Pathways
The structurally similar compound mentioned earlier is known to interact with beta-secretase 1 , which plays a crucial role in the amyloidogenic pathway of Alzheimer’s disease.
Safety and Hazards
特性
IUPAC Name |
methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(13)6-8(12)7-4-3-5-11-10(7)15-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUJCEOGUVQHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)

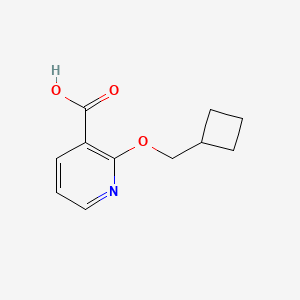

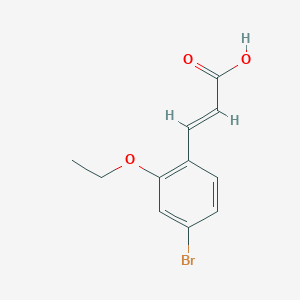


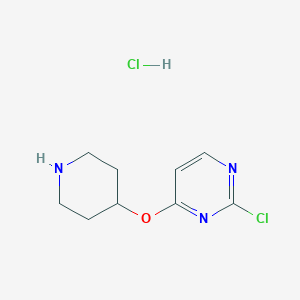


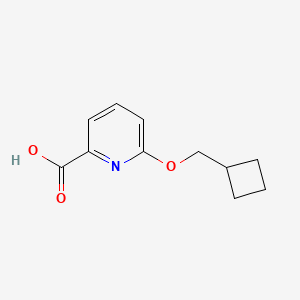

![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)
![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)